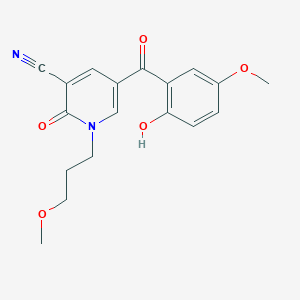

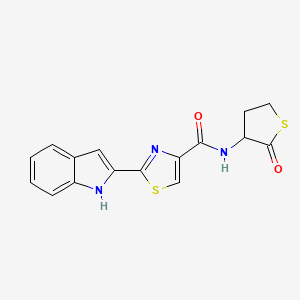

![molecular formula C7H12O2 B2818685 {5-Oxaspiro[2.4]heptan-6-yl}methanol CAS No. 2059971-81-0](/img/structure/B2818685.png)

{5-Oxaspiro[2.4]heptan-6-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photoreactions and Derivative Synthesis

Photoreactions Involving Diketene

The study by Kato, Chiba, and Tsuchiya (1980) discusses the photoreactions of diketene with maleic anhydride and dimethylmaleic anhydride. These reactions yielded compounds related to "{5-Oxaspiro[2.4]heptan-6-yl}methanol," demonstrating the potential for creating diverse chemical structures through photoreaction processes (Tetsuzo Kato, T. Chiba, & S. Tsuchiya, 1980).

Synthesis of 2-Azabicyclohexane

Adamovskyi et al. (2014) describe the synthesis of a 2-azabicyclo[3.1.0]hexane through the rearrangement of a spirocyclic epoxide. This highlights the versatility of spirocyclic compounds in synthesizing novel structures (Mykhailo I. Adamovskyi et al., 2014).

Chemical Reactions and Stability

Photolysis of α-Spirocyclopropyl Ketones

Yates and Helferty (1983) explored the photolysis of spiro[2.5]oct-7-en-4-ones, leading to various products depending on the solvent used. This research shows the potential for manipulating spiro compounds to achieve specific chemical transformations (P. Yates & P. H. Helferty, 1983).

Reaction with Amines

Bessmertnykh et al. (1992) studied the reaction of a compound similar to "this compound" with amines, revealing a method for preparing tetrahydrofuran-2-ones. This demonstrates the utility of spiro compounds in synthesizing heterocyclic structures (A. Bessmertnykh et al., 1992).

Novel Compounds and Applications

Discovery of Microsomal Epoxide Hydrolase-Catalyzed Hydration

Li et al. (2016) discovered a novel hydration reaction catalyzed by microsomal epoxide hydrolase on a spiro oxetane-containing compound. This finding is significant for understanding the biotransformation of such compounds in drug development (Xue-Qing Li et al., 2016).

Regioselective Cycloaddition

Molchanov and Tran (2013) reported the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method offers a pathway to synthesize spiro compounds with specific structural features (A. Molchanov & T. Tran, 2013).

Propiedades

IUPAC Name |

5-oxaspiro[2.4]heptan-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-6-3-7(1-2-7)5-9-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXILTEWRWINVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

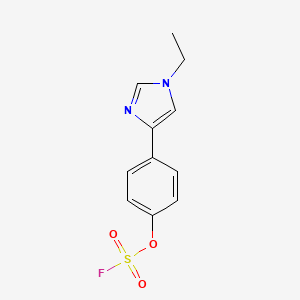

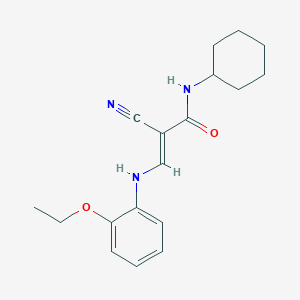

![1-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)

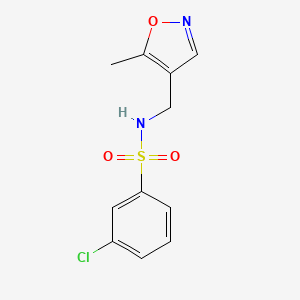

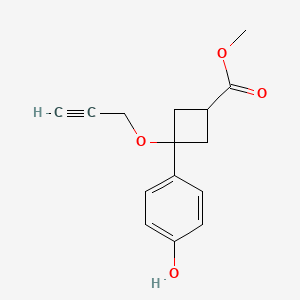

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)

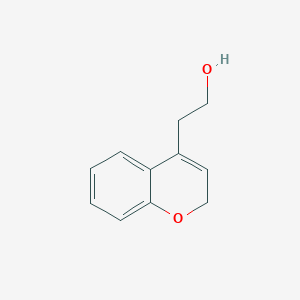

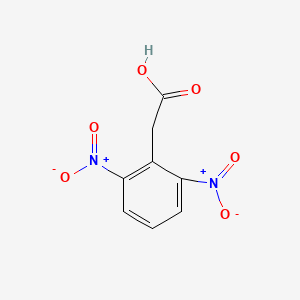

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)

![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)

![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)

![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)